Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms. This specific compound features an ethyl ester group at the 5-position and a 4-chlorophenyl group at the 3-position of the pyrazole ring. Its molecular formula is and it has a molecular weight of approximately 264.71 g/mol .
The synthesis of ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. Parameters such as temperature, pressure, and the use of catalysts can significantly influence the efficiency of the synthesis. Industrial production may utilize continuous flow reactors to enhance scalability .
The molecular structure of ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate can be described as follows:
The InChI key for this compound is LHVLVYGKPASASS-UHFFFAOYSA-N
, and its InChI representation is InChI=1S/C13H13ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
.
The compound's data includes:
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate can participate in various chemical reactions:
The specific conditions for these reactions vary widely based on desired outcomes and can involve different reagents and catalysts.
The mechanism of action for ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate largely depends on its biological interactions. Pyrazoles are known to exhibit various pharmacological effects, including:
Research indicates that pyrazole derivatives can act on multiple biological targets, making them valuable in drug development.
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically appears as a solid or liquid depending on purity and conditions.
Key chemical properties include:
Relevant analyses include melting point determination and spectral analysis (NMR, IR) for structural confirmation.
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate has several significant applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: